molecular formula C12H7N3S3 B12454485 2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

Katalognummer: B12454485
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: RXMVNOVBLAQLNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3,4]thiadiazole core substituted with thiophene rings at the 2 and 6 positions. The presence of these thiophene rings imparts unique electronic properties to the compound, making it a valuable candidate for various applications.

Vorbereitungsmethoden

The synthesis of 2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide can yield the intermediate 2-mercapto-5-(thiophen-2-yl)-1,3,4-thiadiazole. This intermediate can then be further reacted with 2-bromoacetophenone to form the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Analyse Chemischer Reaktionen

2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity . In materials science, the compound’s electronic properties are attributed to the conjugated system of the imidazo[2,1-b][1,3,4]thiadiazole core and the thiophene rings, which facilitate charge transport and other electronic behaviors .

Vergleich Mit ähnlichen Verbindungen

2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the imidazo[2,1-b][1,3,4]thiadiazole core and the thiophene rings, which together impart distinct electronic and biological properties.

Eigenschaften

Molekularformel

C12H7N3S3

Molekulargewicht

289.4 g/mol

IUPAC-Name

2,6-dithiophen-2-ylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H7N3S3/c1-3-9(16-5-1)8-7-15-12(13-8)18-11(14-15)10-4-2-6-17-10/h1-7H

InChI-Schlüssel

RXMVNOVBLAQLNY-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.